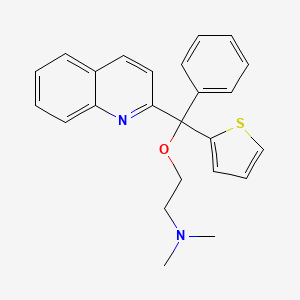
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline and thiophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinoline and thiophene oxides.
Reduction: Reduced derivatives of quinoline and thiophene.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, its ability to intercalate into DNA and RNA structures can affect gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
N,N-dimethyltryptamine: A hallucinogenic compound known for its interaction with sigma-1 receptors and modulation of voltage-gated sodium channels.
N,N-dimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine: A compound used in pharmaceutical research as a reference material.
Uniqueness: N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6949-92-4 |
|---|---|
Formule moléculaire |
C24H24N2OS |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(phenyl-quinolin-2-yl-thiophen-2-ylmethoxy)ethanamine |
InChI |
InChI=1S/C24H24N2OS/c1-26(2)16-17-27-24(23-13-8-18-28-23,20-10-4-3-5-11-20)22-15-14-19-9-6-7-12-21(19)25-22/h3-15,18H,16-17H2,1-2H3 |
Clé InChI |
ONZPQLSPPCXUQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





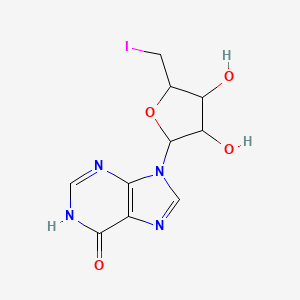
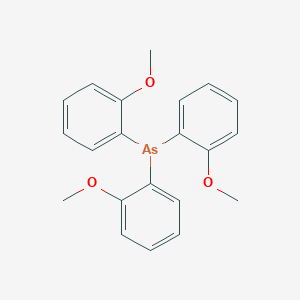
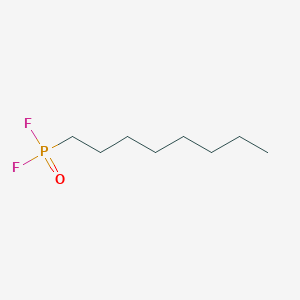
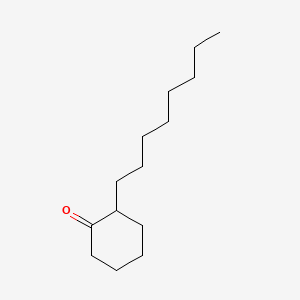
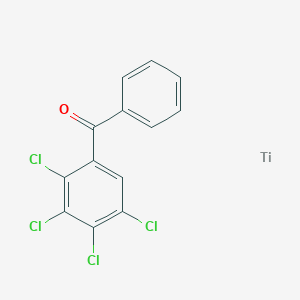
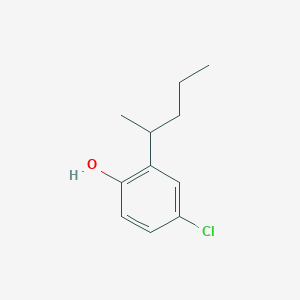
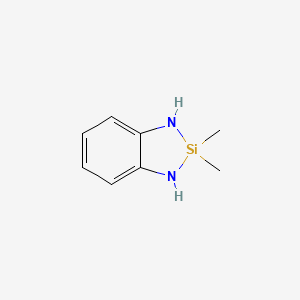
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
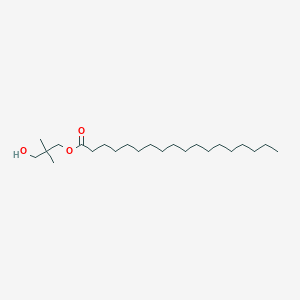
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

